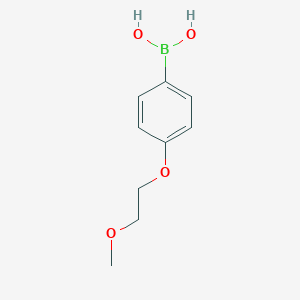

(4-(2-Methoxyethoxy)phenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[4-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKMFCPXFMQWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634609 | |

| Record name | [4-(2-Methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265664-52-6 | |

| Record name | [4-(2-Methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methoxyethoxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of 4 2 Methoxyethoxy Phenyl Boronic Acid

Established Synthetic Routes for (4-(2-Methoxyethoxy)phenyl)boronic acid

Grignard Reagent-Mediated Borylation

One of the most established methods for preparing arylboronic acids is through the reaction of an organomagnesium compound (Grignard reagent) with a borate (B1201080) ester. This multi-step process involves the synthesis of an aryl halide precursor, formation of the Grignard reagent, and subsequent reaction with an electrophilic boron source, followed by hydrolysis.

The core of this synthetic approach is the reaction of the arylmagnesium halide, specifically (4-(2-methoxyethoxy)phenyl)magnesium bromide, with a trialkyl borate. The Grignard reagent is prepared by reacting the corresponding aryl bromide, 1-bromo-4-(2-methoxyethoxy)benzene (B1283214), with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF). patsnap.com A small amount of iodine is often used to activate the magnesium surface and initiate the reaction. patsnap.com

Once the Grignard reagent is formed, it is added to a solution of a trialkyl borate, typically trimethyl borate or triisopropyl borate, at very low temperatures (e.g., -78 °C) to prevent over-addition and the formation of diaryl and triaryl boron byproducts. escholarship.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the borate ester, displacing one of the alkoxy groups to form a boronic ester intermediate. This intermediate is then hydrolyzed, usually with an aqueous acid like hydrochloric acid, to yield the final this compound. patsnap.com

Table 1: Reaction Steps for Grignard-Mediated Borylation

| Step | Reactants | Reagents/Solvents | Product | Purpose |

| 1 | 1-bromo-4-(2-methoxyethoxy)benzene | Magnesium (Mg), Iodine (I₂), Tetrahydrofuran (THF) | (4-(2-methoxyethoxy)phenyl)magnesium bromide | Formation of the Grignard Reagent |

| 2 | (4-(2-methoxyethoxy)phenyl)magnesium bromide | Trimethyl borate or Triisopropyl borate, THF | Boronic ester intermediate | Borylation of the Aryl Ring |

| 3 | Boronic ester intermediate | Aqueous Acid (e.g., HCl) | This compound | Hydrolysis to the Final Product |

The key precursor for the Grignard-based synthesis is an aryl halide, typically 1-bromo-4-(2-methoxyethoxy)benzene. A common and efficient method for its preparation is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. For this specific precursor, 4-bromophenol (B116583) is deprotonated with a base, such as potassium carbonate (K₂CO₃), to form the corresponding phenoxide. prepchem.com This phenoxide then acts as a nucleophile, attacking an alkyl halide like 2-methoxyethyl chloride or 2-methoxyethyl bromide to form the desired ether linkage. masterorganicchemistry.com

For the synthesis of this compound on an industrial scale, careful optimization of the Grignard reaction is crucial for maximizing yield and ensuring safety. Key parameters that are controlled include temperature, reagent stoichiometry, and the rate of addition. google.com

The formation of the Grignard reagent is an exothermic process, and the temperature is typically maintained between 30-45°C to ensure a controlled reaction. patsnap.com After its formation, the reaction mixture is cooled significantly, often to below -30°C, before the dropwise addition of the trialkyl borate. patsnap.com This low temperature is critical to prevent the newly formed boronic ester from reacting with additional Grignard reagent, which would lead to undesired byproducts. escholarship.org Using a slight excess of the trialkyl borate can also help minimize these side reactions. The final hydrolysis step is performed in situ by adding aqueous acid to the reaction mixture.

Table 2: Key Parameters for Industrial Scale-Up of Grignard Borylation

| Parameter | Condition | Rationale |

| Temperature Control | Grignard formation at 30-45°C; Borylation at < -30°C | Manages exothermicity and prevents side reactions |

| Solvent | Ethereal solvents like Tetrahydrofuran (THF) | Solubilizes the Grignard reagent and is relatively inert |

| Reagent Addition | Slow, dropwise addition of the Grignard reagent to the borate | Maintains low temperature and prevents localized high concentrations |

| Stoichiometry | Slight excess of trialkyl borate relative to the Grignard reagent | Minimizes the formation of diaryl and triaryl boron impurities |

Palladium-Catalyzed Borylation of Aryl Halides or Triflates

An alternative and widely used method for synthesizing arylboronic acids is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction. wikipedia.org This approach offers excellent functional group tolerance and often proceeds under milder conditions compared to the Grignard method, avoiding the need for strongly basic or nucleophilic intermediates. organic-chemistry.org

In this process, an aryl halide or triflate, such as 1-bromo-4-(2-methoxyethoxy)benzene, is coupled with a diboronyl reagent. wikipedia.org The most common diboronyl reagent is bis(pinacolato)diboron (B136004) (B₂pin₂), which yields a stable pinacol (B44631) boronate ester. organic-chemistry.org Other reagents like tetrahydroxydiboron (B82485) (B₂(OH)₄), also known as bis-boronic acid, can also be used to directly synthesize the boronic acid. researchgate.netnih.gov

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like PdCl₂(dppf) or Pd(OAc)₂ combined with a phosphine (B1218219) ligand such as XPhos. wikipedia.orgresearchgate.netresearchgate.net A base, typically a weak one like potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄), is required for the catalytic cycle to proceed. researchgate.net The reaction is typically carried out in an anhydrous aprotic solvent such as dioxane, DMF, or THF at elevated temperatures, often around 80°C. researchgate.net The resulting boronate ester can be isolated or, in many cases, used directly in subsequent reactions like the Suzuki-Miyaura cross-coupling. rsc.org

Table 3: Typical Components of a Miyaura Borylation Reaction

| Component | Example(s) | Role in Reaction |

| Aryl Halide | 1-bromo-4-(2-methoxyethoxy)benzene | Electrophilic coupling partner |

| Diboronyl Reagent | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) | Boron source |

| Palladium Catalyst | PdCl₂(dppf), Pd(OAc)₂/XPhos | Facilitates oxidative addition and reductive elimination |

| Base | Potassium Acetate (KOAc), Potassium Phosphate (K₃PO₄) | Activates the diboron (B99234) reagent and participates in transmetalation |

| Solvent | Dioxane, Tetrahydrofuran (THF), Ethanol (EtOH) | Provides the reaction medium |

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govwikipedia.org The methodology relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce a new substituent.

In the context of synthesizing this compound, the ether functionalities of the 2-methoxyethoxy group can act as a directing group. The oxygen atoms, being Lewis basic, can chelate to a strong base like n-butyllithium (n-BuLi), directing the deprotonation to the ortho position on the phenyl ring. uwindsor.cabaranlab.org Subsequent quenching of the resulting lithiated intermediate with a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃), followed by acidic workup, would yield the desired boronic acid. harvard.edu

Table 1: Representative Conditions for Directed Ortho-Metalation of Alkoxyarenes

| Starting Material | Base | Electrophile | Solvent | Temperature (°C) | Product |

| Anisole (B1667542) | n-BuLi | B(OiPr)₃ | THF | -78 to rt | (2-Methoxyphenyl)boronic acid |

| 1,3-Dimethoxybenzene | n-BuLi | B(OMe)₃ | THF | -78 to rt | (2,4-Dimethoxyphenyl)boronic acid |

This table presents analogous examples to illustrate the general conditions for the directed ortho-metalation approach.

Transmetalation from Phenylsilanes and Phenylstannanes

Transmetalation reactions provide another route to arylboronic acids from organosilane and organostannane precursors. This process involves the exchange of a metallic or metalloid moiety on the aromatic ring with a boron-containing group, typically from a boron halide.

The synthesis of this compound via this method would start from either (4-(2-methoxyethoxy)phenyl)trimethylsilane or (4-(2-methoxyethoxy)phenyl)tributylstannane. These precursors can be subjected to a transmetalation reaction with a boron halide, such as boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃). The resulting trihaloborane intermediate is then hydrolyzed to afford the final boronic acid. This method is particularly useful when the corresponding organosilane or organostannane is readily accessible.

Advanced Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a significant push towards developing more environmentally benign and efficient synthetic methods. Microwave-assisted synthesis and mechanochemistry represent two prominent green chemistry approaches that have been applied to the synthesis of boronic acids.

Microwave-Assisted Synthesis in Boronic Acid Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and often improve yields. nih.gov In the synthesis of arylboronic acids, microwave irradiation is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura borylation. researchgate.netrsc.orgresearchgate.net

A plausible microwave-assisted synthesis of a precursor to this compound would involve the coupling of 1-bromo-4-(2-methoxyethoxy)benzene with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov The use of microwave irradiation can dramatically reduce the reaction time from hours to minutes. researchgate.net The resulting boronic ester can then be hydrolyzed to the desired boronic acid.

Table 2: Illustrative Conditions for Microwave-Assisted Borylation of Aryl Bromides

| Aryl Bromide | Diboron Reagent | Catalyst | Base | Solvent | Temperature (°C) & Time | Product |

| 4-Bromoanisole | B₂pin₂ | Pd(dppf)Cl₂ | KOAc | Dioxane | 120 °C, 1 h | 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane |

| 3-Bromopyridine | B₂pin₂ | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C, 1 h | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

This table provides examples of analogous reactions to demonstrate the utility of microwave-assisted synthesis in preparing boronic acid precursors. nih.govresearchgate.net

Mechanochemical Synthesis Pathways

Mechanochemistry, or synthesis via mechanical force (e.g., ball milling), offers a solvent-free or low-solvent approach to chemical transformations, aligning with the principles of green chemistry. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various organic compounds, including boronic esters.

The mechanochemical synthesis of boronic esters can be achieved by milling an aryl halide with a diboron reagent and a catalyst in the absence of a solvent. nih.govresearchgate.net While specific examples for the synthesis of this compound are not documented, the general applicability of this method to aryl halides suggests its potential. The solid-state reaction is initiated by the mechanical energy provided by the milling process, which facilitates the interaction between reactants.

Derivatization of this compound

Formation of Boronic Esters through Condensation with Alcohols

Boronic acids can be readily converted into boronic esters through condensation with alcohols, most commonly 1,2- or 1,3-diols. researchgate.net These esters are often more stable, easier to handle, and can be purified by chromatography. The formation of cyclic boronate esters with diols such as pinacol, ethylene (B1197577) glycol, or neopentyl glycol is a reversible process. nsf.gov

The esterification of this compound can be achieved by reacting it with a suitable diol in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or benzene (B151609). Alternatively, a dehydrating agent can be used. This transformation is crucial for protecting the boronic acid functionality or for modifying its reactivity and solubility. The stability of the resulting boronic ester is influenced by the nature of the diol used. nih.gov

Table 3: Common Diols for Boronic Ester Formation

| Diol | Resulting Boronic Ester |

| Pinacol | Pinacol boronate ester |

| Ethylene glycol | Ethylene glycol boronate ester |

| Neopentyl glycol | Neopentyl glycol boronate ester |

| Catechol | Catechol boronate ester |

Halodeboronation Reactions

Halodeboronation is a crucial synthetic transformation that involves the replacement of a boronic acid functional group with a halogen atom. This ipso-substitution reaction provides a regioselective method for the synthesis of aryl halides, which are valuable precursors in numerous chemical applications, including cross-coupling reactions and pharmaceutical synthesis. The halodeboronation of arylboronic acids can be achieved using various reagents and catalytic systems.

Commonly employed reagents for this transformation include N-halosuccinimides, such as N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), which serve as electrophilic halogen sources. organic-chemistry.orgorganic-chemistry.org The reaction typically proceeds under mild conditions and often exhibits high regioselectivity, yielding exclusively the ipso-substituted product. organic-chemistry.org

Recent studies have delved into the mechanism of these reactions, particularly those seemingly catalyzed by copper salts. Research has indicated that the reaction proceeds via a boronate-driven ipso-substitution pathway. organic-chemistry.orgst-andrews.ac.uk Interestingly, it has been demonstrated that copper is not always a requisite for these processes to occur; general Lewis base catalysis can also effectively promote the reaction. organic-chemistry.orgst-andrews.ac.uk For instance, the use of potassium acetate (KOAc) as a catalyst has been shown to facilitate efficient halodeboronation. organic-chemistry.org This finding has led to the development of simpler, metal-free protocols for the synthesis of aryl halides from arylboronic acids.

While the halodeboronation of arylboronic acids is a well-established synthetic methodology, specific documented examples detailing the halodeboronation of this compound are not prevalent in the surveyed literature. However, based on the general reactivity of arylboronic acids, it is anticipated that this compound would undergo halodeboronation under similar conditions. A representative example of an iododeboronation reaction of an arylboronic acid is presented in the table below.

Table 1: Representative Iododeboronation of an Arylboronic Acid This table illustrates a general procedure for the iododeboronation of arylboronic acids using N-iodosuccinimide. Specific conditions for this compound may vary.

| Reactant | Reagent | Solvent | Catalyst | Product | Yield (%) | Reference |

| Arylboronic Acid | N-Iodosuccinimide (NIS) | Acetonitrile | None | Iodoarene | Good to excellent | organic-chemistry.orgorganic-chemistry.org |

Preparation of Boroxine (B1236090) Derivatives

Boronic acids have a propensity to undergo dehydration to form cyclic trimetric anhydrides known as boroxines. clockss.org This reversible reaction involves the condensation of three boronic acid molecules with the elimination of three molecules of water. The resulting boroxine is a six-membered ring composed of alternating boron and oxygen atoms, with an organic substituent attached to each boron atom. In the case of this compound, the corresponding boroxine would be 2,4,6-tris(4-(2-methoxyethoxy)phenyl)-1,3,5,2,4,6-trioxatriborinane .

The formation of boroxines can be promoted by heating or by the use of dehydrating agents. It is a known characteristic of this compound to form boroxines under anhydrous conditions. The stability of arylboroxines is influenced by the electronic nature of the substituents on the aromatic ring, with electron-donating groups generally favoring the formation of the boroxine. clockss.org The 2-methoxyethoxy group on the phenyl ring of the title compound is an electron-donating group, which would be expected to stabilize the corresponding boroxine.

Boroxines are valuable reagents in their own right, often exhibiting different reactivity profiles compared to their parent boronic acids. They have found applications in organic synthesis as reagents and catalysts. clockss.org For instance, arylboroxines can serve as effective coupling partners in transition-metal-catalyzed cross-coupling reactions. researchgate.net

Detailed experimental procedures and characterization data for the synthesis of 2,4,6-tris(4-(2-methoxyethoxy)phenyl)-1,3,5,2,4,6-trioxatriborinane are not extensively reported. However, the general method for the preparation of arylboroxines is well-established. A representative procedure for the synthesis of a substituted triphenylboroxine is outlined in the table below.

Table 2: Representative Synthesis of a Substituted Triphenylboroxine This table illustrates a general procedure for the synthesis of boroxines from arylboronic acids via dehydration. Specific conditions for the synthesis of the boroxine of this compound may require optimization.

| Starting Material | Reaction Conditions | Product | General Characterization | Reference |

| Substituted Phenylboronic Acid | Heating under vacuum or azeotropic removal of water | Substituted Triphenylboroxine | NMR: Characteristic shifts for the aromatic protons and the substituent. IR: Appearance of B-O stretching bands. MS: Molecular ion peak corresponding to the trimer. | clockss.orgnih.gov |

Reactivity and Catalytic Applications of 4 2 Methoxyethoxy Phenyl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, most notably for the creation of biaryl compounds. This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide. wikipedia.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov The process initiates with the oxidative addition of an aryl halide to a palladium(0) complex, forming an arylpalladium(II) halide intermediate. nih.gov This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base. nih.gov Finally, reductive elimination from the resulting diarylpalladium complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.orgnih.gov

The precise mechanism of the transmetalation step, particularly the role of the base and the exact nature of the boron species involved, has been a subject of extensive investigation. The base is understood to activate the boronic acid, forming a more nucleophilic boronate species, which then reacts with the palladium complex. wikipedia.orgnih.gov

In the Suzuki-Miyaura reaction, (4-(2-Methoxyethoxy)phenyl)boronic acid serves as the nucleophilic partner, providing the (4-(2-methoxyethoxy)phenyl) group that is transferred to the electrophilic partner (an organohalide or triflate). The electron-donating nature of the methoxyethoxy group can influence the nucleophilicity of the boronic acid and the subsequent transmetalation step.

Key factors influencing the effectiveness of an arylboronic acid as a nucleophilic partner include its stability and the electronic properties of its substituents. While many boronic acids are stable and commercially available, some can be prone to protodeboronation, a side reaction that reduces the yield of the desired cross-coupled product. nih.gov The specific properties of this compound, such as its solubility and stability under various reaction conditions, contribute to its utility in synthesis.

The synthesis of biaryl compounds is a major application of the Suzuki-Miyaura reaction, and this compound is a valuable reagent in this context. nih.govlookchem.com Biaryls are prevalent structural motifs in pharmaceuticals, natural products, and advanced materials. nih.govnih.gov The reaction allows for the efficient construction of these complex molecules from readily available starting materials. mdpi.com

The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of modified nucleotides and oligonucleotides. trilinkbiotech.comnih.gov These modifications are crucial for developing therapeutic RNAs and for studying the structure and function of nucleic acids. nih.govresearchgate.net By coupling this compound with a halogenated nucleoside or nucleotide, researchers can introduce the (4-(2-methoxyethoxy)phenyl) moiety at specific positions. This modification can alter the properties of the resulting nucleic acid, such as its stability, binding affinity, and biological activity. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Application |

| Halogenated Nucleoside | This compound | Pd(0) catalyst, base | Modified Nucleoside | Building block for modified oligonucleotides |

| Halogenated Oligonucleotide | This compound | Pd(0) catalyst, base | Modified Oligonucleotide | Therapeutic RNA, research probes |

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The functionalization of these frameworks is key to tailoring their properties for specific applications. Boronic acids, including this compound, can be incorporated as or into the organic linkers used to build MOFs. researchgate.net This allows for the introduction of specific functionalities into the framework, which can be used for applications such as sensing, catalysis, and gas storage. csic.esnih.gov The (4-(2-methoxyethoxy)phenyl) group can influence the framework's porosity, stability, and affinity for certain molecules. nih.gov

| Framework Component | Role of Boronic Acid | Resulting Property | Potential Application |

| Organic Linker | As the linker itself or as a functional group on the linker | Modified pore environment and surface chemistry | Selective adsorption, catalysis |

| Metal Node | Indirectly influences through linker coordination | Tuned electronic and steric properties | Sensing, gas separation |

The efficiency and scope of the Suzuki-Miyaura reaction are highly dependent on the choice of the palladium catalyst and the supporting ligands. nih.gov For the coupling of this compound, various catalyst systems have been developed to achieve high yields and selectivity.

Ligand design plays a crucial role in stabilizing the palladium catalyst, promoting the individual steps of the catalytic cycle, and preventing the formation of inactive palladium species. lookchem.com Bulky, electron-rich phosphine (B1218219) ligands, such as those based on biaryl backbones, have proven to be particularly effective for a wide range of Suzuki-Miyaura couplings, including those involving challenging substrates. nih.gov The choice of base and solvent also significantly impacts the reaction outcome and is often optimized for specific substrate combinations. mdpi.com

| Catalyst | Ligand | Base | Solvent | Typical Substrates |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343) | Aryl chlorides, bromides |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | Heteroaryl halides |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/Water | Aryl bromides, iodides |

Solvent Systems and Reaction Conditions in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, and this compound is a competent coupling partner in these reactions. The efficiency and outcome of the coupling are highly dependent on the solvent system, base, catalyst, and temperature.

A notable application of this compound is in the post-synthetic modification of biomolecules, such as iodinated oligonucleotides. In these cases, the reaction conditions must be carefully controlled to maintain the integrity of the substrate. Aqueous buffer systems are often employed to ensure the solubility and stability of the biomolecules. The presence of an organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO), can facilitate the dissolution of the boronic acid and improve reaction kinetics. The choice of palladium catalyst and ligands is also critical for achieving high yields.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of this compound with Iodinated Oligonucleotides researchgate.net

| Parameter | Condition |

| Boronic Acid | This compound |

| Substrate | Iodinated single- or double-stranded oligonucleotides |

| Catalyst | [Pd(OAc)₂L₂] type complex |

| Solvent System | 50 mM TRIS buffer (pH 8.5) with 10% DMSO (v/v) |

| Additional Reagents | 100 mM NaCl |

| Temperature | 37 °C |

| Reaction Time | 24 hours |

These mild reaction conditions highlight the utility of this compound in biocompatible chemical transformations. researchgate.net Generally, for less sensitive small-molecule couplings, a wider range of solvents like toluene, tetrahydrofuran (B95107) (THF), and dioxane, along with bases such as potassium carbonate, cesium carbonate, or potassium phosphate (B84403), can be utilized. beilstein-journals.orgorganic-chemistry.orgnih.gov

Other Carbon-Carbon Bond Forming Reactions

Beyond the widely used Suzuki-Miyaura coupling, this compound is implicated in other significant carbon-carbon bond-forming reactions.

Heck-Type Cross-Coupling with Alkenes and Alkynes

The traditional Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org However, variations of this reaction, often termed Heck-type or oxidative Heck reactions, can utilize arylboronic acids as the arylating agent, providing a halide-free alternative. nih.govliv.ac.uk These reactions often employ rhodium catalysts, which can exhibit different reactivity and selectivity compared to palladium. rsc.orgrsc.orglookchem.com

In rhodium-catalyzed Heck-type reactions, arylboronic acids react with activated alkenes, such as α,β-unsaturated esters and acrylamides. rsc.orgrsc.org The reaction pathway can lead to either the Heck-type product (vinylation) or a conjugate addition product. The selectivity between these two pathways is influenced by several factors, including the choice of phosphine ligand, the reactant ratio, and the pH of the reaction medium. rsc.org For instance, specific catalyst systems have been developed to selectively favor the Heck-type product with high efficiency. rsc.org While direct examples featuring this compound are not prevalent in seminal reports, its behavior is expected to align with that of other electron-rich phenylboronic acids in these rhodium-catalyzed systems.

Uncatalyzed Reactions for Alpha-Amino Acid Synthesis

A significant application of arylboronic acids in the synthesis of complex organic molecules is the Petasis reaction, also known as the borono-Mannich reaction. wikipedia.orgorganic-chemistry.org This powerful multi-component reaction brings together an amine, a carbonyl compound (like an aldehyde or ketone), and a vinyl- or aryl-boronic acid to generate substituted amines, including valuable α-amino acids. nih.gov

The reaction is prized for its operational simplicity and tolerance of a wide range of functional groups. It often proceeds under mild conditions and without the need for a metal catalyst, although it can be promoted by heat or acidic conditions. organic-chemistry.orgnih.gov In the context of α-amino acid synthesis, an α-keto acid (such as glyoxylic acid) is reacted with an amine and this compound. The reaction proceeds through the formation of an iminium ion intermediate from the amine and carbonyl, followed by the nucleophilic transfer of the aryl group from a boron "ate" complex to the iminium carbon. This process forms the new carbon-carbon bond, establishing the α-aryl glycine (B1666218) scaffold. The versatility of the Petasis reaction makes it a key tool in combinatorial chemistry and drug discovery for the rapid assembly of libraries of amino acid derivatives. nih.gov

Reactions with Diols and Diamines

The Lewis acidic nature of the boron atom in this compound allows it to interact with Lewis basic functional groups like diols and diamines, leading to important applications in sensing, assembly, and as protecting groups.

Formation of Reversible Covalent Bonds

A defining characteristic of boronic acids is their ability to react with 1,2- and 1,3-diols to form cyclic boronate esters. researchgate.netnih.gov This reaction is a dynamic equilibrium, forming a reversible covalent bond that can be formed and broken under specific conditions, such as changes in pH. researchgate.net The formation of the five- or six-membered cyclic ester enhances the acidity of the boron center. nih.gov

This reversible interaction is the foundation for using boronic acids in molecular recognition, particularly for sensing saccharides and other polyols. nih.gov The binding and release of diols can be controlled, making boronic acids like this compound valuable components in the construction of dynamic systems such as self-healing polymers, drug delivery vehicles, and molecular sensors. researchgate.net The electron-donating 2-methoxyethoxy group on the phenyl ring influences the Lewis acidity of the boron atom, thereby modulating the stability and pH-sensitivity of the resulting boronate ester complex.

Application as Protecting Groups

The reversible formation of stable cyclic esters with diols allows boronic acids to be employed as protecting groups for these functionalities. chem-station.comresearchgate.net This strategy is particularly useful in carbohydrate and nucleoside chemistry, where selective reaction at one hydroxyl group in the presence of others is required.

For example, substituted phenylboronic acids are used to protect the 2',3'-cis-diol of ribonucleosides, such as uridine. nih.gov This protection allows for selective chemical modification at other positions, like the 5'-hydroxyl group. The boronate ester can then be easily removed under mild hydrolytic conditions to regenerate the diol. chem-station.com The stability of the boronate ester can be tuned by the substituents on the phenyl ring. While this compound itself is a candidate for such applications, related structures with different electronic and steric properties have been specifically designed to optimize stability and reactivity for multi-step syntheses. nih.gov

Generation of Other Functionalized Aromatic Compounds

Formation of Aryl Azides and Nitroaromatics from Boronic Acids

This compound serves as a versatile precursor for the synthesis of other functionalized aromatic compounds through the replacement of the boronic acid group. Key transformations include its conversion into aryl azides and nitroaromatics, which are valuable intermediates in organic synthesis.

Formation of Aryl Azides

The direct conversion of arylboronic acids to aryl azides is a significant transformation, providing access to compounds that are precursors for triazoles, amines, and other nitrogen-containing heterocycles. Research has established efficient methods for this conversion, notably through copper-catalyzed reactions. nih.govorganic-chemistry.org

A widely applied method involves the copper(II)-catalyzed reaction of an arylboronic acid with sodium azide. nih.gov This transformation is generally applicable to a broad range of substituted phenylboronic acids, including those with electron-donating and electron-withdrawing groups, with yields reported to be in the range of 40-98%. organic-chemistry.org For this compound, the reaction proceeds under mild conditions, typically involving a copper(II) acetate (B1210297) catalyst in a protic solvent like methanol (B129727) at a moderate temperature. nih.govorganic-chemistry.org The reaction mechanism is understood to involve transmetalation, coordination of the azide, and subsequent reductive elimination. organic-chemistry.org

The general procedure for this azidation is outlined in the table below.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | This compound | nih.gov |

| Reagent | Sodium Azide (NaN₃) | nih.gov |

| Catalyst | Copper(II) Acetate (Cu(OAc)₂) | nih.govorganic-chemistry.org |

| Solvent | Methanol (MeOH) | nih.govorganic-chemistry.org |

| Temperature | 55 °C | organic-chemistry.org |

| Atmosphere | Air | nih.gov |

| Product | 1-azido-4-(2-methoxyethoxy)benzene | nih.gov |

Formation of Nitroaromatics

The conversion of arylboronic acids to nitroaromatics is achieved through a process known as ipso-nitration, where the boronic acid moiety is directly replaced by a nitro group (-NO₂). organic-chemistry.org This method provides a regioselective route to nitroaromatics that can be challenging to synthesize through traditional electrophilic aromatic substitution, which might otherwise yield a mixture of isomers. rsc.org

Various reagents have been developed for the ipso-nitration of arylboronic acids. An efficient and chemoselective method utilizes fuming nitric acid. organic-chemistry.org Additionally, metal-free, photocatalytic ipso-nitration methods have been developed using recyclable nitrating reagents, offering a mild and operationally simple alternative with excellent functional group compatibility. organic-chemistry.org These methods are applicable to this compound, enabling the direct and clean synthesis of 1-(2-methoxyethoxy)-4-nitrobenzene.

The table below summarizes a general protocol for this transformation.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | This compound | organic-chemistry.org |

| Nitrating Agent | Fuming Nitric Acid or other bench-stable nitrating reagents | organic-chemistry.org |

| Methodology | Direct nitration or Photocatalytic metal-free conditions | organic-chemistry.org |

| Key Feature | Regioselective replacement (ipso-substitution) of the B(OH)₂ group | organic-chemistry.org |

| Product | 1-(2-methoxyethoxy)-4-nitrobenzene | organic-chemistry.org |

Spectroscopic and Computational Characterization in Boronic Acid Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds. For boronic acid derivatives, techniques like NMR, IR, Raman, and UV-Visible spectroscopy offer a detailed picture of the molecular framework and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of boronic acids in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

For (4-(2-Methoxyethoxy)phenyl)boronic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the methoxyethoxy side chain, and the acidic protons of the boronic acid group. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the ethoxy group would present as triplets, while the terminal methoxy (B1213986) group would be a singlet. The boronic acid protons (-B(OH)₂) are often broad and may exchange with solvent protons, sometimes making them difficult to observe.

The ¹³C NMR spectrum provides information on the carbon framework. Signals for the aromatic carbons, including the carbon atom directly bonded to boron, and the aliphatic carbons of the methoxyethoxy group would be observed at characteristic chemical shifts. The carbon attached to the boron atom often shows a broader signal due to quadrupolar relaxation of the adjacent boron nucleus.

Furthermore, ¹¹B NMR spectroscopy is particularly useful for studying boronic acids. rsc.org The chemical shift of the ¹¹B nucleus is sensitive to the coordination number of the boron atom. In its neutral trigonal planar state (sp² hybridized), the boron atom exhibits a chemical shift in a characteristic range. Upon binding with diols to form a tetrahedral boronate ester (sp³ hybridized), a significant upfield shift is observed. This makes ¹¹B NMR a powerful technique for studying the pKa of boronic acids and their interactions with binding partners like carbohydrates. rsc.org

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (ortho to -OR) | 6.8 - 7.2 | Doublet |

| Aromatic (ortho to -B(OH)₂) | 7.6 - 8.0 | Doublet |

| -O-CH₂-CH₂-O- | 4.0 - 4.3 | Triplet |

| -O-CH₂-CH₂-O- | 3.6 - 3.9 | Triplet |

| -O-CH₃ | 3.3 - 3.5 | Singlet |

| -B(OH)₂ | Variable (Broad) | Singlet |

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-B (ipso-carbon) | 125 - 135 (often broad) |

| Aromatic C-H | 114 - 138 |

| Aromatic C-O | 158 - 165 |

| -O-CH₂- | 68 - 72 |

| -CH₂-O- | 66 - 70 |

| -O-CH₃ | 58 - 60 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nist.govnih.gov The analysis of these spectra allows for the identification of functional groups and provides insights into the molecular structure and bonding. nist.govnih.gov

For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded B(OH)₂ group. researchgate.net Asymmetric B-O stretching vibrations are typically observed as a strong band around 1330-1380 cm⁻¹. researchgate.net Other key signals include the C-O stretching of the ether linkages in the 1250-1000 cm⁻¹ range and various C-H and C=C stretching and bending vibrations associated with the aromatic ring. researchgate.net

Raman spectroscopy provides complementary information. While O-H stretches are typically weak in Raman spectra, the symmetric vibrations of the aromatic ring are often strong. Surface-Enhanced Raman Scattering (SERS) is a particularly sensitive technique that can be used to study the orientation and interactions of boronic acids adsorbed on metallic surfaces. rsc.orgmdpi.comnih.govnih.gov

Table 3: Key Vibrational Modes for Phenylboronic Acid Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3200 - 3600 | IR (Strong, Broad) |

| Aromatic C-H Stretch | 3000 - 3100 | IR/Raman (Medium) |

| Aliphatic C-H Stretch | 2850 - 3000 | IR/Raman (Medium) |

| B-O Asymmetric Stretch | 1330 - 1380 | IR (Strong) |

| Aromatic C=C Stretch | 1400 - 1600 | IR/Raman (Medium-Strong) |

| C-O Ether Stretch | 1000 - 1250 | IR (Strong) |

| B-C Stretch | 1000 - 1100 | IR/Raman (Medium) |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the observed absorptions are typically due to π → π* transitions within the benzene ring. researchgate.net

The spectrum of phenylboronic acid shows characteristic absorption bands related to the aromatic system. The presence of the electron-donating methoxyethoxy group (-OCH₂CH₂OCH₃) at the para position acts as an auxochrome, which is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted phenylboronic acid. This shift is due to the extension of the conjugated system through resonance involving the oxygen lone pairs and the aromatic ring. Time-dependent DFT (TD-DFT) calculations can be used to predict these electronic transitions and support the interpretation of experimental UV-Vis spectra. lodz.pl

Computational Chemistry and Theoretical Studies

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at an atomic level. nih.gov They complement experimental data by providing detailed information on geometry, electronic structure, and reactivity that can be difficult to obtain through experiments alone. nih.gov

Density Functional Theory (DFT) has become a standard method for calculating the properties of organic molecules. lodz.plresearchgate.net Using functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound can be optimized, yielding precise information about bond lengths, bond angles, and dihedral angles. nih.gov Such calculations typically show that the C-B bond has some double bond character due to conjugation with the phenyl ring, and the boronic acid group (-B(OH)₂) is nearly coplanar with the aromatic ring to maximize this conjugation. nih.gov

Beyond geometry, DFT allows for the calculation of key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is typically located on the electron-rich phenyl ring and the oxygen atoms of the methoxyethoxy group, while the LUMO is often centered on the boronic acid moiety, specifically the empty p-orbital on the boron atom. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation. lodz.pl Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, electron delocalization, and charge transfer within a molecule. researchgate.netresearchgate.net It examines the interactions between filled "donor" NBOs (Lewis-type) and empty "acceptor" NBOs (non-Lewis type). The stabilization energy (E²) associated with these donor-acceptor interactions provides a quantitative measure of their significance. researchgate.net

In this compound, NBO analysis can elucidate the nature of intramolecular charge transfer (ICT). Significant ICT is expected from the lone pair orbitals of the oxygen atoms (n_O) and the π-orbitals of the phenyl ring (π_C=C) to the empty p-orbital of the boron atom (p_B). This delocalization of electron density from the electron-rich part of the molecule to the electron-deficient boron center is a key feature of arylboronic acids. This interaction stabilizes the molecule, influences the C-B bond strength, and is fundamental to the compound's electronic properties and reactivity. researchgate.net The magnitude of these interactions can be correlated with the electron-donating strength of the substituent on the phenyl ring.

Correlation of Theoretical and Experimental Spectroscopic Data for this compound

In typical boronic acid research, a synergistic approach combining experimental spectroscopy with quantum chemical calculations is employed to gain a deeper understanding of the molecular structure and properties. This involves acquiring experimental data from techniques such as Fourier-transform infrared (FT-IR), Raman, nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, and comparing these findings with theoretical spectra generated through computational methods like Density Functional Theory (DFT).

Studies on analogous compounds, such as 3-fluorophenylboronic acid and 4-methoxyphenylboronic acid, demonstrate the common practice of using DFT with basis sets like B3LYP/6-311++G(d,p) to calculate the equilibrium geometry and vibrational frequencies. The calculated vibrational wavenumbers are often scaled to achieve better agreement with experimental results. For NMR analysis, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to compute chemical shifts, which are then compared to experimental data, often recorded in solvents like DMSO. Electronic properties, including HOMO-LUMO energies and UV-Vis absorption wavelengths, are typically investigated using Time-Dependent DFT (TD-DFT).

The purpose of these correlational studies is to provide a robust assignment of vibrational modes, accurately predict spectroscopic features, and elucidate the electronic structure of the molecule. The agreement between the theoretical and experimental data serves to validate the computational model and provides a more detailed interpretation of the experimental spectra.

Despite the common application of these methods to other boronic acids, specific data tables and detailed research findings presenting a side-by-side comparison of calculated and observed spectroscopic values for This compound are not present in the currently accessible scientific literature. Therefore, a detailed analysis and the generation of interactive data tables as requested for this specific compound cannot be provided at this time.

Applications of 4 2 Methoxyethoxy Phenyl Boronic Acid As a Building Block

Precursor in Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, arylboronic acids are indispensable tools for the synthesis of complex organic molecules that form the basis of many therapeutic agents. nih.govresearchgate.net Their stability, low toxicity, and versatile reactivity make them ideal intermediates in drug discovery and development. nih.gov

(4-(2-Methoxyethoxy)phenyl)boronic acid functions as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its primary role is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it couples with aryl or vinyl halides to construct complex molecular skeletons. wikipedia.org This methodology is favored in the pharmaceutical industry for its high efficiency and tolerance of a wide variety of functional groups. libretexts.org

The general scheme for this reaction involves the coupling of an organoboron species, such as this compound, with an organohalide in the presence of a palladium catalyst and a base. This process allows for the strategic formation of a C-C bond, creating a biaryl or substituted aryl structure that is often the core of a larger API. wikipedia.org The methoxyethoxy substituent can modulate the pharmacokinetic properties of the final drug molecule, such as solubility and metabolic stability.

Table 1: Key Reactions Involving this compound in API Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Significance |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound | Aryl Halide (e.g., Bromobenzene derivative) | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Substituted Biaryl Compound | Forms the core structure of many APIs. wikipedia.org |

| Suzuki-Miyaura Coupling | This compound | Heteroaryl Halide (e.g., Bromopyridine derivative) | Palladium Catalyst, Base | Aryl-Heteroaryl Compound | Creates complex scaffolds for modern drug candidates. |

A significant application of phenylboronic acids is in the synthesis of Angiotensin II (AT(II)) receptor antagonists, commonly known as "sartans." google.comnih.gov These drugs are widely used to treat hypertension and heart failure. A key structural feature of many sartans, such as Losartan and Olmesartan, is a substituted biphenyl (B1667301) moiety. google.comresearchgate.net

The industrial synthesis of these drugs frequently employs a Suzuki-Miyaura coupling reaction to create this critical biphenyl core. google.comresearchgate.net In this context, a substituted phenylboronic acid is coupled with a halogenated benzyl (B1604629) derivative that contains an imidazole (B134444) or similar heterocyclic component. This compound can be used as the boronic acid component to introduce a specific substitution pattern onto one of the phenyl rings of the biphenyl structure, thereby influencing the final compound's receptor binding and pharmacological profile.

The general synthetic strategy is highly convergent and efficient, making it suitable for large-scale pharmaceutical production. princeton.edu

Table 2: Role in the Synthesis of Angiotensin II Receptor Antagonists (Sartans)

| Sartan Drug Class | Key Structural Feature | Synthetic Step | Role of Phenylboronic Acid |

|---|---|---|---|

| Losartan, Valsartan, Olmesartan, etc. | Substituted Biphenyl Core | Suzuki-Miyaura Cross-Coupling | Provides one of the aryl rings for the biphenyl structure. google.comprinceton.edu |

Material Science Applications

The utility of this compound extends beyond pharmaceuticals into the field of material science, where it serves as a precursor for advanced functional materials.

Substituted phenylboronic acids are valuable precursors for the synthesis of liquid-crystalline compounds. google.com Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and they are fundamental components of display technologies (LCDs). The rigid, rod-like structure of biaryl compounds, which can be readily synthesized using phenylboronic acids via Suzuki coupling, is a common feature of many liquid crystal molecules (mesogens).

By choosing appropriately substituted coupling partners, researchers can fine-tune the molecular geometry and intermolecular forces of the resulting compounds. The (2-methoxyethoxy) group on this compound can influence the resulting material's mesophase behavior, such as its melting point and the temperature range over which the liquid crystal phase is stable. Phenylboronic acids have also been incorporated into stimuli-responsive liquid crystal systems that change their properties in response to environmental cues like pH or the presence of specific molecules. rsc.org

In nanotechnology, phenylboronic acid derivatives are used to create functionalized polymers and nanomaterials. researchgate.net These materials can be designed to have specific recognition properties, making them useful in sensors and drug delivery systems. rsc.orgnih.gov For instance, polymers containing phenylboronic acid units can be immobilized on electrode surfaces to create electrochemical sensors. alfa-chemistry.com

While not a traditional monomer for bulk conducting polymers like polyaniline or polypyrrole, this compound can be incorporated into polymer chains to impart specific functionalities. The boronic acid group's ability to interact with diols allows for the creation of "smart" polymers that respond to the presence of sugars. nih.gov These responsive materials are central to developing advanced biosensors and self-regulated insulin (B600854) delivery systems. researchgate.netnih.gov Phenylboronic acid-decorated nanoparticles are also being explored for targeted drug delivery to cancer cells, which often overexpress sialic acid, a diol-containing sugar, on their surface. rsc.orgnih.gov

Biochemical and Biological Research Applications

The most prominent application of phenylboronic acids in biochemical research is their use as molecular recognition elements in sensors. researchgate.netnih.gov This capability is based on the unique ability of the boronic acid group to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as sugars, glycoproteins, and ribonucleic acids (RNA). nih.gov

When this compound binds to a diol-containing analyte like glucose, it forms a cyclic boronate ester. researchgate.net This binding event can be designed to trigger a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor), or a change in an electrochemical property (electrochemical sensor). researchgate.netelectrochemsci.org This principle is the foundation for a wide range of biosensors being developed for clinical diagnostics, particularly for monitoring blood glucose levels in diabetic patients. rsc.orgnih.gov

The phenylboronic acid moiety acts as a synthetic receptor, offering a stable and versatile alternative to biological receptors like enzymes or antibodies. nih.gov Researchers can modify the phenyl ring, for example with the 2-methoxyethoxy group, to optimize the sensor's properties, including its sensitivity, selectivity, and performance in aqueous biological samples.

Table 3: Analytes Detected by Phenylboronic Acid-Based Sensors

| Analyte Category | Specific Examples | Binding Moiety | Application Area |

|---|---|---|---|

| Saccharides | Glucose, Fructose | cis-Diol groups | Diabetes monitoring, food science. researchgate.netrsc.org |

| Glycoproteins | Glycated Hemoglobin (HbA1c), Horseradish Peroxidase (HRP) | Carbohydrate chains | Long-term glucose monitoring, immunoassays. electrochemsci.orgnih.gov |

| Catecholamines | Dopamine | Catechol group (a cis-diol) | Neurotransmitter sensing. nih.govelectrochemsci.org |

| Ribonucleic Acids | RNA | Ribose sugar diols | Biomarker detection. |

Modification of Biological Macromolecules, e.g., DNA and Oligonucleotides

The strategic modification of biological macromolecules like DNA and oligonucleotides is crucial for developing new therapeutic and diagnostic tools. mdpi.comresearchgate.net Boronic acids serve as valuable building blocks for constructing these bioconjugates, providing a versatile chemical handle for introducing new functionalities. rsc.orgresearchgate.net

Research has demonstrated the feasibility of incorporating boronic acid-modified nucleotides into DNA strands enzymatically. nih.gov In one approach, a modified thymidine (B127349) triphosphate (TTP) analogue bearing a boronic acid moiety was synthesized and successfully incorporated into DNA by a polymerase. nih.gov This incorporation yields DNA that possesses intrinsic sensing capabilities. The boronic acid group can reversibly bind with carbohydrates, triggering a change in the molecule's fluorescent properties, which allows for the detection of specific sugars. nih.gov

The this compound moiety is a candidate for such applications. The methoxyethoxy group is known to enhance aqueous solubility, a critical factor for reagents used in enzymatic reactions and for the final bioconjugate's behavior in physiological environments. This enhanced solubility could facilitate more efficient incorporation of the modified nucleotide into the growing DNA chain and improve the biocompatibility of the resulting oligonucleotide. Such modified DNA or oligonucleotides could be developed for applications in diagnostics, live-cell imaging, and the creation of stimuli-responsive nucleic acid-based materials. rsc.orgresearchgate.net

Potential in Designing Enzyme Inhibitors

Boronic acids are a prominent class of pharmacophores in the design of enzyme inhibitors due to their unique mechanism of action. nih.govnih.gov They primarily function as transition-state analogue inhibitors, particularly for serine proteases and metallo-β-lactamases. nih.govnih.gov The electrophilic boron atom readily forms a stable, reversible covalent bond with a nucleophilic residue in the enzyme's active site—such as the hydroxyl group of a serine residue or a hydroxide (B78521) ion coordinated to a metal cofactor—creating a tetrahedral intermediate that mimics the enzyme's natural transition state and blocks its catalytic activity. nih.govnih.gov

The design of this compound makes it a promising candidate for enzyme inhibition. The substituents on the phenyl ring play a critical role in modulating an inhibitor's potency, selectivity, and pharmacokinetic properties. Research on related compounds has shown that ether-linked substituents, such as the 2-methoxyethoxy group, can be advantageous for bioactivity by enhancing both solubility and binding to the target enzyme. This property has been exploited in the development of inhibitors for various enzymes, including proteasomes and arginase. nih.govnih.gov For example, the replacement of an aldehyde moiety with a boronic acid in early peptide-based inhibitors led to compounds with improved specificity and more favorable pharmacokinetics. nih.gov

The potential applications are broad, as boronic acids have been successfully developed as inhibitors for a range of enzyme classes, as detailed in the table below.

| Enzyme Class | Inhibition Mechanism | Example Inhibitor Class | Reference |

|---|---|---|---|

| Serine Proteases | Forms a reversible covalent adduct with the catalytic serine residue. | Dipeptidyl boronic acids (e.g., Bortezomib (B1684674) for proteasome) | nih.gov |

| Metallo-β-Lactamases | Forms a covalent adduct with the catalytic hydroxide anion in the active site. | Benzo[b]thiophene boronic acids | nih.gov |

| Arginase | The boronic acid pharmacophore is essential for binding to the active site. | Acyclic boronic acids (e.g., 2(S)-amino-6-boronohexanoic acid derivatives) | nih.gov |

Integration into Polymeric Systems for Specialized Functions

The incorporation of boronic acid moieties into polymer structures gives rise to "smart" materials that can respond to specific environmental stimuli. researchgate.netnih.gov this compound is an ideal building block for creating such functional polymers. The core of this functionality lies in the boronic acid group's ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as sugars, glycoproteins, and certain alcohols. nih.govnih.gov This interaction is highly sensitive to pH and the concentration of diols, allowing for precise control over the polymer's properties. researchgate.netnih.gov

When integrated into polymer backbones, these boronic acid units can act as cross-linking points. For instance, in an aqueous solution containing a diol like poly(vinyl alcohol), the boronic acid groups can form boronate ester bonds, leading to the formation of a hydrogel. acs.org This cross-linking is reversible; changes in pH or the introduction of a competitive diol like glucose can disrupt the bonds and cause the hydrogel to dissolve. researchgate.net This responsive behavior is the foundation for numerous biomedical applications. nih.govdntb.gov.ua

Key applications for polymers functionalized with this compound include:

Glucose-Responsive Drug Delivery: Hydrogels or nanoparticles made from these polymers can be loaded with insulin. In the presence of high glucose levels, the glucose molecules compete with the polymer's internal cross-links, causing the material to swell or disassemble and release the encapsulated insulin. researchgate.netjapsonline.com

Bioconjugation and Biosensing: The ability to bind to diols on cell surfaces allows these polymers to be used for cell targeting and imaging. nih.gov They can form bioconjugates with proteins and other biomolecules, creating multi-responsive materials for diagnostics and tissue engineering. researchgate.net

Self-Healing Materials: The dynamic and reversible nature of boronate ester bonds can impart self-healing properties to polymeric materials, allowing them to repair damage autonomously. nih.gov

The 2-methoxyethoxy substituent can further tune the properties of these polymers, for example, by influencing the lower critical solution temperature (LCST) of temperature-responsive systems, making them suitable for applications under physiological conditions. researchgate.net

Chemical Probe Development

The increasing use of boronic acid-containing compounds in medicine and materials science has created a demand for reliable methods to detect and quantify their presence, especially within complex biological systems. mdpi.comnih.gov This has spurred the development of specialized chemical probes designed to react selectively with the boronic acid moiety.

Design of Fluorescent Sensors for Boron Detection

Fluorescent sensors are powerful tools for visualizing and quantifying analytes with high sensitivity and spatiotemporal resolution. nih.gov Probes designed for boronic acid detection typically operate via a chelation-based mechanism, where the binding of the boronic acid induces a measurable change in the sensor's fluorescence. nih.govresearchgate.net

The design of these sensors often involves a fluorophore coupled to a ligand capable of forming a stable complex with the boron atom. researchgate.net A common strategy utilizes N,O-type chelating ligands, which form fluorescent boronate complexes. researchgate.net The interaction converts the trigonal planar boronic acid into a tetrahedral boronate species, altering the electronic properties of the system and modulating the fluorescence output (e.g., "turn-on" or "turn-off" response). nih.gov

An example of such a probe is BS-631, a red-emitting sensor developed for the detection of the clinically used boronic acid agent 4-borono-L-phenylalanine (BPA). mdpi.com The properties of this sensor, which could be adapted to detect other aryl boronic acids like this compound, are summarized below.

| Sensor Name | Target Analyte | Maximum Emission Wavelength | Limit of Detection (LOD) | Key Feature | Reference |

|---|---|---|---|---|---|

| BS-631 | 4-borono-L-phenylalanine (BPA) | 631 nm | 19.6 µM | Red-emitting, allowing for clear visualization in cells with co-stained nuclei. | mdpi.com |

The development of such probes is critical for applications like Boron Neutron Capture Therapy (BNCT), where the efficacy of the treatment depends on the concentration and localization of boron-containing drugs within tumor cells. mdpi.com These sensors enable researchers to monitor drug distribution in real-time, providing valuable insights for optimizing therapeutic strategies. researchgate.net

Future Directions and Emerging Research Avenues for 4 2 Methoxyethoxy Phenyl Boronic Acid

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of (4-(2-Methoxyethoxy)phenyl)boronic acid in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is well-established. Future research is poised to move beyond conventional catalysts to enhance reaction efficiency, expand substrate scope, and achieve greater control over selectivity.

One promising area is the development and application of N-heterocyclic carbene (NHC)-palladium complexes . These catalysts are known for their strong σ-donating ability and steric bulk, which can stabilize the palladium center and facilitate challenging coupling reactions. rsc.orgacs.org Research into sterically hindered NHC-palladium catalysts could lead to improved yields and turnover numbers in the coupling of this compound with sterically demanding or electronically deactivated partners. rsc.org The use of well-defined palladium-NHC precatalysts has already shown success in the coupling of other arylboronic acids, suggesting a high potential for application with this compound. nih.govresearchgate.net

Photocatalysis represents another frontier for activating boronic acids in novel transformations. rsc.org Light-mediated reactions can offer alternative reaction pathways that are not accessible under thermal conditions. For instance, the use of organic photocatalysts can facilitate the radical coupling of boronic acid derivatives, expanding the range of possible C-C bond formations. rsc.org Furthermore, light can be used as a non-invasive stimulus to control chemoselectivity in reactions such as hydroboration, allowing for the selective reaction of one functional group over another in a molecule. researchgate.netnih.gov This level of control could be highly beneficial when dealing with complex molecules containing this compound.

The following table summarizes potential novel catalytic systems for this compound:

| Catalytic System | Potential Advantage | Relevant Research Finding |

| Palladium-NHC Complexes | Enhanced stability and activity for challenging couplings. | Sterically hindered NHC ligands allow for successful oxidative addition of Ar-NO2 bonds in Suzuki-Miyaura coupling. rsc.org |

| Organic Photocatalysts | Enables radical couplings and novel bond formations. | Acridium-based organic photocatalysts can efficiently replace iridium-based ones for the oxidation of boronic acid derivatives. rsc.org |

| Light-Controlled Catalysis | "On-demand" chemoselectivity by switching light on or off. | A cobalt hydride catalyst allows for chemoselective hydroboration of ketoacids, with acids reacting in the dark and ketones in the light. researchgate.netnih.gov |

Development of Sustainable and Environmentally Benign Synthetic Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a compound like this compound, which is often prepared using traditional methods involving organic solvents and stoichiometric reagents, the development of more sustainable methods is a key research goal.

A major focus is the use of aqueous media for synthesis and cross-coupling reactions. nih.gov Boronic acids are generally tolerant of water, making them ideal candidates for reactions in environmentally benign solvents. nih.govresearchgate.netMicellar catalysis , where reactions are carried out in water with the aid of surfactants that form nano-micelles, has emerged as a powerful strategy. researchgate.netacs.orgorganic-chemistry.org This technique can facilitate the coupling of hydrophobic substrates in water, often under mild conditions, and can be enhanced by the use of biogenic palladium nanoparticles. nih.gov

The Chan-Evans-Lam (CEL) amination is a copper-catalyzed method for forming C-N bonds that offers a greener alternative to palladium-catalyzed methods. wikipedia.org Research into optimizing CEL reactions for arylboronic acids with a variety of amines, including in mixed solvent systems like MeCN/EtOH, could provide a more sustainable route to novel derivatives of this compound. nih.govorganic-chemistry.orgresearchgate.netstrath.ac.uk

The table below outlines some sustainable synthetic approaches applicable to this compound:

| Sustainable Method | Key Feature | Example Application |

| Aqueous Synthesis | Reduces reliance on volatile organic compounds (VOCs). | Palladium-catalyzed Suzuki cross-coupling of aryl halides with phenylboronic acids in neat water. nih.gov |

| Micellar Catalysis | Enables reactions of hydrophobic substrates in water under mild conditions. | Suzuki-Miyaura couplings of heteroaromatics in water using a nanomicelle-forming amphiphile. researchgate.netorganic-chemistry.org |

| Chan-Evans-Lam Amination | Copper-catalyzed C-N bond formation, often under aerobic conditions. | Effective coupling of aryl boronic acid pinacol (B44631) esters with aryl and alkyl amines. nih.govstrath.ac.uk |

Advanced Applications in Medicinal Chemistry and Drug Discovery

Boronic acids have gained significant traction in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols and act as inhibitors of serine proteases. nih.gov this compound, as a member of this class, holds considerable promise for the development of new therapeutic agents.

A key area of future research is the design of protease inhibitors . Boronic acids are known to inhibit a wide range of proteases, including those involved in cancer and viral diseases. nih.govmdpi.commdpi.com For example, phenylboronic acid derivatives have been investigated as inhibitors of HIV-1 protease, demonstrating the potential for this class of compounds to form strong hydrogen bonds with enzyme active sites. nih.govacs.org The methoxyethoxy group of this compound could be exploited to enhance binding affinity or improve pharmacokinetic properties.

The development of boron-based therapeutics is an expanding field. While peptide boronic acids have shown promise, they can suffer from poor in vivo stability. nih.gov The design of non-peptidic inhibitors, such as those based on a chalcone (B49325) scaffold or urea-containing peptide boronic acids, could lead to more drug-like candidates. nih.gov The this compound moiety could serve as a key building block in the synthesis of such novel inhibitors.

The following table highlights potential medicinal chemistry applications for this compound derivatives:

| Application Area | Therapeutic Target | Rationale |

| Antiviral Agents | HIV-1 Protease | Phenylboronic acid analogs of existing drugs have shown significantly increased affinity for the protease. mdpi.comnih.govacs.org |

| Anticancer Agents | Serine Proteases, Proteasome | Phenylboronic acid derivatives have been identified as low micromolar inhibitors of serine β-lactamases and can induce apoptosis in cancer cells. nih.govmdpi.com |

| Anti-inflammatory Agents | Various Enzymes | Boronic acids can be incorporated into molecules designed to inhibit enzymes involved in inflammatory pathways. |

Integration into Supramolecular Assemblies and Smart Materials

The ability of boronic acids to form reversible covalent bonds with diols makes them excellent building blocks for the construction of supramolecular assemblies and smart materials that can respond to external stimuli. rsc.orgresearchgate.netnih.gov

One exciting avenue is the creation of fluorescent sensors for saccharides. rsc.orgnih.govmdpi.com The binding of a saccharide to a boronic acid appended to a fluorophore can modulate its fluorescence properties, allowing for the detection of biologically important sugars like glucose and fructose. nih.govnih.govacs.org The (4-(2-Methoxyethoxy)phenyl) group could be used to tune the solubility and photophysical properties of such sensors.

Furthermore, boronic acids can be incorporated into polymers to create materials with dynamic properties. acs.org For instance, boronic acid-terminated polymers can self-assemble in response to changes in pH or the presence of diols. acs.org These materials could find applications in drug delivery, tissue engineering, and self-healing materials. The methoxyethoxy substituent on the phenyl ring could enhance the water solubility of such polymers, making them more suitable for biological applications.

The table below summarizes the potential roles of this compound in supramolecular chemistry:

| Supramolecular System | Functionality | Potential Application |

| Fluorescent Sensors | Reversible binding to saccharides leading to a change in fluorescence. | Detection of glucose in biological fluids. rsc.orgnih.govacs.org |

| Smart Gels | Formation of cross-linked networks through boronate ester linkages. | Stimuli-responsive drug delivery systems. researchgate.net |

| Dynamic Covalent Polymers | Self-assembly and disassembly based on reversible covalent bonds. | Self-healing materials and printable electronics. acs.org |

Computational Design and Prediction of New Derivatives with Tailored Properties

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. For this compound, computational methods can be employed to design new derivatives with specific, tailored properties.

Density Functional Theory (DFT) can be used to investigate the geometric and electronic structure of this compound and its derivatives. lodz.plnih.govlodz.plresearchgate.net Such studies can provide insights into the molecule's reactivity, stability, and spectroscopic properties, guiding the synthesis of new compounds with desired characteristics. lodz.plnih.gov

Molecular docking and molecular dynamics simulations are invaluable for predicting the binding affinity and mode of interaction of this compound derivatives with biological targets, such as enzymes. researchgate.net This can aid in the rational design of more potent and selective inhibitors. By simulating the behavior of the ligand-protein complex over time, researchers can gain a deeper understanding of the key interactions driving binding.

The following table outlines how computational methods can be applied to the study of this compound:

| Computational Method | Purpose | Expected Outcome |

| Density Functional Theory (DFT) | To calculate electronic structure and properties. | Prediction of reactivity, stability, and spectroscopic signatures. lodz.plnih.govlodz.pl |

| Molecular Docking | To predict the binding orientation of a molecule to a target protein. | Identification of potential drug targets and lead compounds. researchgate.net |

| Molecular Dynamics (MD) Simulations | To simulate the movement of atoms and molecules over time. | Understanding the stability of ligand-protein complexes and the dynamics of binding. |

Q & A

Q. What are the standard synthetic routes for preparing (4-(2-Methoxyethoxy)phenyl)boronic acid, and how are yields optimized?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a halogenated aromatic precursor reacts with a boronic ester or acid. For analogous structures, yields are optimized by:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common for aryl couplings .

- Base choice : K₂CO₃ or Na₂CO₃ in polar solvents (e.g., THF/H₂O) improves reaction efficiency .

- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Answer:

- 1H/13C NMR : Assign peaks to verify substituents (e.g., methoxyethoxy δ ~3.4–4.5 ppm for OCH₂CH₂O; aromatic protons δ ~6.8–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₉H₁₃BO₄: 210.10) .

- FT-IR : Identify B–O stretches (~1350 cm⁻¹) and aryl ether C–O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the 2-methoxyethoxy group influence reactivity in cross-coupling reactions?

Answer: The electron-donating methoxyethoxy group alters electronic density on the phenyl ring, impacting: